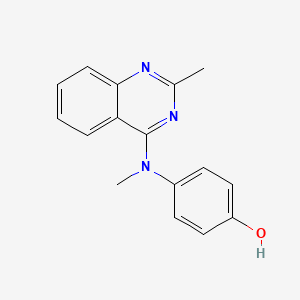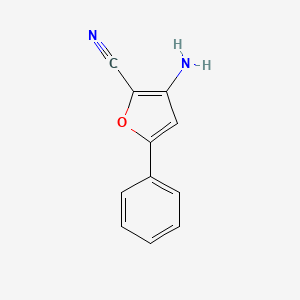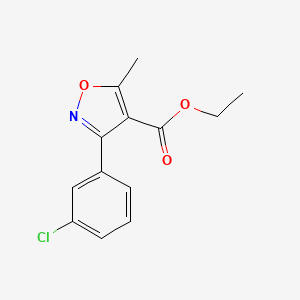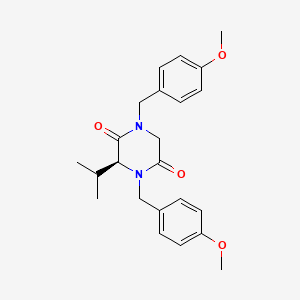
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol
Descripción general
Descripción
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is also known as M2MAP, and it is a derivative of quinazoline. M2MAP has been extensively studied for its potential use in drug discovery, as it has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Molecular Docking and Biological Activity Studies
- Molecular Docking and Biological Activity: The compound's derivatives have been studied for their inhibitory effects towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial protein receptors. These derivatives exhibited significant interactions with various proteins, indicating potential multifunctional applications in pharmaceutical research (Nair et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition: Schiff bases derived from similar compounds have shown effectiveness as corrosion inhibitors, particularly in protecting mild steel in acidic environments. This indicates potential industrial applications in corrosion prevention (Prabhu et al., 2008).
Chemosensor Development
- Selective Detection of Metal Ions: Chemosensors based on quinoline derivatives, similar to 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol, have been developed for the selective detection of metal ions like Zn2+ and Al3+. These chemosensors have applications in biological and environmental monitoring (Ghorai et al., 2020).
Antimicrobial and Analgesic Activities
- Antimicrobial and Analgesic Properties: Derivatives of the compound have shown promising antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This suggests potential applications in developing new therapeutic agents (Sahu et al., 2008).
Antitumor and Anticancer Applications
- Antitumor and Anticancer Properties: Several studies have indicated that derivatives of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol exhibit potent antitumor and anticancer activities. These derivatives can disrupt tumor cell proliferation and tumor vasculature, making them potential candidates for cancer treatment (Cui et al., 2017).
Antioxidant Potential
- Antioxidant Activities: Some derivatives have been explored for their antioxidant properties, showing significant scavenging capacity against radicals. This highlights their potential as antioxidants in therapeutic applications (Al-azawi, 2016).
Antimicrobial Activities
- Antibacterial and Antifungal Effects: Certain derivatives have been evaluated for their antibacterial and antifungal activities, showing significant efficacy against various pathogens, which underlines their potential in antimicrobial therapy (Hussain et al., 2008).
Propiedades
IUPAC Name |
4-[methyl-(2-methylquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(20)10-8-12/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAUQJWTDEQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466988 | |
| Record name | 4-(methyl(2-methylquinazolin-4-yl)amino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827031-26-5 | |
| Record name | 4-(methyl(2-methylquinazolin-4-yl)amino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)

![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)





